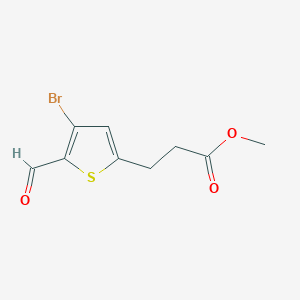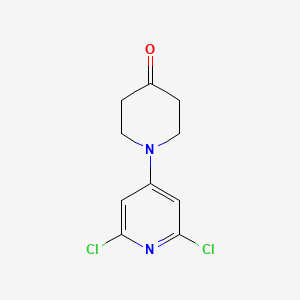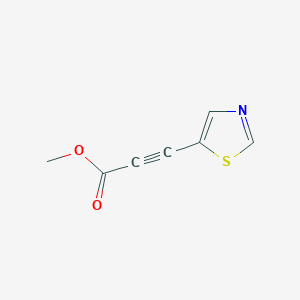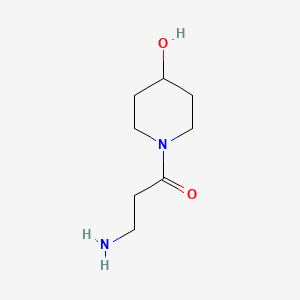
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate is an organic compound with the molecular formula C₉H₉BrO₃S and a molecular weight of 277.14 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a bromo group and a formyl group, along with a propanoate ester moiety. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate typically involves the following steps:
Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated thiophene with a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Esterification: The final step involves the esterification of the formylated bromothiophene with methyl 3-bromopropanoate in the presence of a base such as triethylamine.
Industrial Production Methods
化学反应分析
Types of Reactions
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: 3-(4-bromo-5-carboxythiophen-2-yl)propanoate.
Reduction: 3-(4-bromo-5-hydroxymethylthiophen-2-yl)propanoate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene rings.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific biological pathways involving thiophene derivatives.
Material Science: It is employed in the synthesis of materials with specific electronic properties, such as conductive polymers and organic semiconductors.
Biological Studies: The compound is used in studies investigating the biological activity of thiophene-containing molecules, including their potential as antimicrobial or anticancer agents.
作用机制
The mechanism of action of Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate depends on its specific application. In medicinal chemistry, its biological activity is often related to its interaction with molecular targets such as enzymes or receptors. The presence of the bromo and formyl groups can influence its binding affinity and specificity towards these targets, thereby modulating biological pathways.
相似化合物的比较
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate can be compared with other thiophene derivatives such as:
Methyl 3-(4-bromo-2-thienyl)propanoate: Lacks the formyl group, which may result in different reactivity and biological activity.
Methyl 3-(5-formyl-2-thienyl)propanoate: Lacks the bromo group, which can affect its substitution reactions and electronic properties.
Methyl 3-(4-chloro-5-formylthiophen-2-yl)propanoate:
The uniqueness of this compound lies in the combination of the bromo and formyl groups on the thiophene ring, which provides distinct reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C9H9BrO3S |
|---|---|
分子量 |
277.14 g/mol |
IUPAC 名称 |
methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H9BrO3S/c1-13-9(12)3-2-6-4-7(10)8(5-11)14-6/h4-5H,2-3H2,1H3 |
InChI 键 |
VMDPGWIZZKDOPD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=CC(=C(S1)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)




